molecular formula C18H15N5O2 B10888661 (3Z)-5-methoxy-3-[(2E)-(5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-methoxy-3-[(2E)-(5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B10888661
M. Wt: 333.3 g/mol
InChI Key: PKMAPPYQFOSCJQ-CJLVFECKSA-N
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Description

  • This compound belongs to the class of oxindoles, specifically 3-hydroxyindolin-2-one derivatives.
  • Its chemical formula is C16H14N4O2 .
  • The structure features a fused indole ring system with a hydrazinylidene group and a methoxy substituent.
  • The compound’s systematic name is (3Z)-5-methoxy-3-[(2E)-(5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one .
  • It exhibits interesting biological properties due to its unique structure.
  • Preparation Methods

    • Synthetic Routes : Although specific synthetic routes for this compound are not widely documented, it can be synthesized through condensation reactions involving appropriate precursors.
    • Reaction Conditions : These reactions typically involve the reaction of an isatin derivative (such as 3-hydroxyindolin-2-one) with a hydrazine derivative (e.g., 5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene hydrazine).
    • Industrial Production : Industrial-scale production methods may involve modifications of existing synthetic routes or alternative approaches.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
      • Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may reduce the carbonyl group.
      • Substitution : Nucleophilic substitution reactions can occur at the hydrazinylidene group.
    • Major Products : The products depend on the specific reaction conditions and reagents used.
  • Scientific Research Applications

    • Chemistry : The compound’s unique structure makes it interesting for synthetic chemistry studies and as a potential building block for other molecules.
    • Biology : Researchers may explore its interactions with biological macromolecules (e.g., proteins, nucleic acids) or its potential as a bioactive compound.
    • Medicine : Investigations into its pharmacological properties, such as anticancer or antimicrobial effects, are relevant.
    • Industry : It could serve as a precursor for dyes, pharmaceuticals, or materials.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further studies are needed to elucidate its precise mode of action and pathways involved.
  • Comparison with Similar Compounds

    • Similar Compounds : Other oxindoles, such as 3-hydroxyindolin-2-one and related derivatives, share structural features.
    • Uniqueness : The presence of the methoxy group and the specific hydrazinylidene moiety distinguishes it from other compounds.

    Properties

    Molecular Formula

    C18H15N5O2

    Molecular Weight

    333.3 g/mol

    IUPAC Name

    (3Z)-5-methoxy-3-[(E)-(3-phenyl-3,4-dihydropyrazol-5-ylidene)hydrazinylidene]-1H-indol-2-one

    InChI

    InChI=1S/C18H15N5O2/c1-25-12-7-8-14-13(9-12)17(18(24)19-14)23-22-16-10-15(20-21-16)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3,(H,19,23,24)/b22-16+

    InChI Key

    PKMAPPYQFOSCJQ-CJLVFECKSA-N

    Isomeric SMILES

    COC1=CC\2=C(C=C1)NC(=O)/C2=N\N=C\3/CC(N=N3)C4=CC=CC=C4

    Canonical SMILES

    COC1=CC2=C(C=C1)NC(=O)C2=NN=C3CC(N=N3)C4=CC=CC=C4

    Origin of Product

    United States

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